Mesoridazine
Mesoridazine
Mesoridazine is a phenothiazine substituted at position 2 (para to the S atom) by a methylsulfinyl group, and on the nitrogen by a 2-(1-methylpiperidin-2-yl)ethyl group. It has a role as a dopaminergic antagonist and a first generation antipsychotic. It is a member of phenothiazines, a sulfoxide and a tertiary amino compound.
A phenothiazine antipsychotic with effects similar to chlorpromazine.
Mesoridazine is a Phenothiazine.
Mesoridazine is a natural product found in Phomopsis phaseoli with data available.
Mesoridazine is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic with effects similar to chlorpromazine. [PubChem]Based upon animal studies, mesoridazine, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action.
A phenothiazine antipsychotic with effects similar to CHLORPROMAZINE.
A phenothiazine antipsychotic with effects similar to chlorpromazine.
Mesoridazine is a Phenothiazine.
Mesoridazine is a natural product found in Phomopsis phaseoli with data available.
Mesoridazine is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic with effects similar to chlorpromazine. [PubChem]Based upon animal studies, mesoridazine, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action.
A phenothiazine antipsychotic with effects similar to CHLORPROMAZINE.
Brand Name:
Vulcanchem
CAS No.:
5588-33-0
VCID:
VC21084529
InChI:
InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
SMILES:
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C
Molecular Formula:
C21H26N2OS2
Molecular Weight:
386.6 g/mol
Mesoridazine
CAS No.: 5588-33-0
Cat. No.: VC21084529
Molecular Formula: C21H26N2OS2
Molecular Weight: 386.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mesoridazine is a phenothiazine substituted at position 2 (para to the S atom) by a methylsulfinyl group, and on the nitrogen by a 2-(1-methylpiperidin-2-yl)ethyl group. It has a role as a dopaminergic antagonist and a first generation antipsychotic. It is a member of phenothiazines, a sulfoxide and a tertiary amino compound. A phenothiazine antipsychotic with effects similar to chlorpromazine. Mesoridazine is a Phenothiazine. Mesoridazine is a natural product found in Phomopsis phaseoli with data available. Mesoridazine is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic with effects similar to chlorpromazine. [PubChem]Based upon animal studies, mesoridazine, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action. A phenothiazine antipsychotic with effects similar to CHLORPROMAZINE. |
|---|---|
| CAS No. | 5588-33-0 |
| Molecular Formula | C21H26N2OS2 |
| Molecular Weight | 386.6 g/mol |
| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine |
| Standard InChI | InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
| Standard InChI Key | SLVMESMUVMCQIY-UHFFFAOYSA-N |
| SMILES | CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C |
| Canonical SMILES | CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C |
| Colorform | Oily product |
| Melting Point | Crystals from ethyl acetate; MP: 115-120 °C /tartrate/ |
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